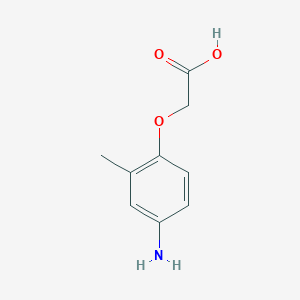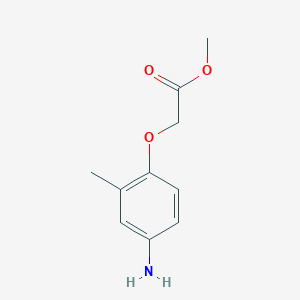
4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a trifluoromethoxy group attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, which are crucial for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine and trifluoromethoxy groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and to develop new bioactive molecules.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance and durability.
Mecanismo De Acción
The mechanism by which 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
4-Amino-2-fluoro-biphenyl
4-Amino-3'-(trifluoromethoxy)-biphenyl
2-Fluoro-3'-(trifluoromethoxy)-biphenyl
Uniqueness: 4-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl stands out due to the presence of both amino and trifluoromethoxy groups on the biphenyl core, which imparts unique chemical and physical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-12-7-9(18)4-5-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVWLUAPBDIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B7940413.png)






![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7940466.png)
![[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-](/img/structure/B7940474.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7940501.png)
